

Physical properties of 2-Cyclopropylpropan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyclopropylpropan-2-ol

Cat. No.: B035064

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 2-Cyclopropylpropan-2-ol

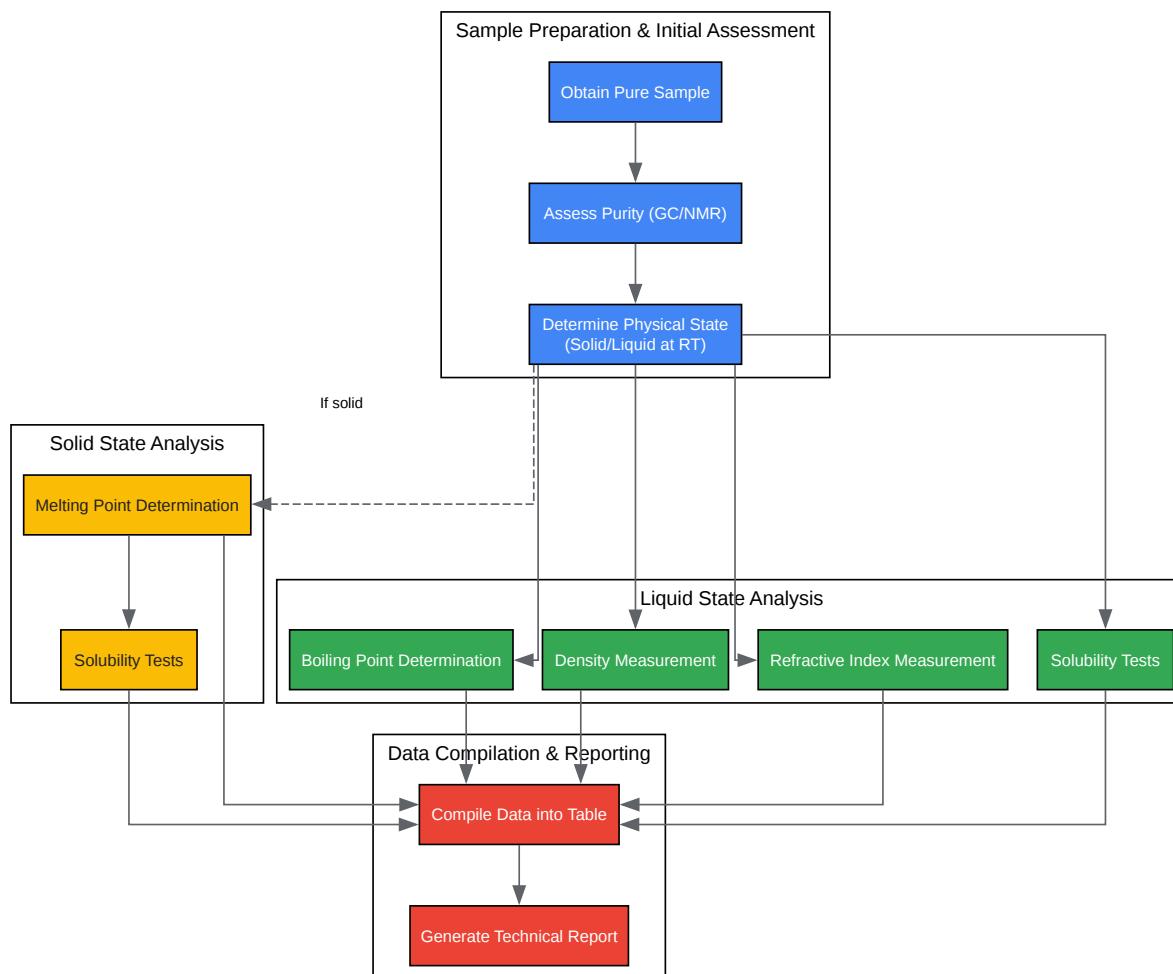
This technical guide provides a detailed overview of the known and predicted physical properties of **2-Cyclopropylpropan-2-ol**, targeting researchers, scientists, and professionals in drug development. The guide synthesizes available data, outlines comprehensive experimental protocols for property determination, and includes a logical workflow for these experimental processes.

Introduction

2-Cyclopropylpropan-2-ol, with the chemical formula $C_6H_{12}O$, is a tertiary alcohol. Its structure, featuring a cyclopropyl ring attached to a propan-2-ol backbone, imparts unique steric and electronic properties that are of interest in synthetic chemistry and drug design. Accurate characterization of its physical properties is fundamental for its application in research and development, influencing reaction kinetics, formulation, and toxicological assessment.

Physical and Chemical Properties

Quantitative data for **2-Cyclopropylpropan-2-ol** is limited in publicly accessible literature. The following table summarizes the available computed and experimental data. It is important to note that most of the data points are computationally predicted and should be confirmed by experimental validation.


Property	Value	Data Type	Source
Molecular Weight	100.16 g/mol	Experimental	--INVALID-LINK--[1]
IUPAC Name	2-cyclopropylpropan-2-ol	-	--INVALID-LINK--[1]
CAS Number	930-39-2	-	--INVALID-LINK--[1]
Molecular Formula	C ₆ H ₁₂ O	-	--INVALID-LINK--[1]
XLogP3-AA (Octanol/Water Partition Coefficient)	0.9	Computed	--INVALID-LINK--[1]
Topological Polar Surface Area	20.2 Å ²	Computed	--INVALID-LINK--[1]
Heavy Atom Count	7	Computed	--INVALID-LINK--[1]

Note: Experimental values for density, boiling point, melting point, refractive index, and specific solubility were not available in the searched resources. The values provided are computational predictions and should be treated as estimates.

Experimental Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical sample like **2-Cyclopropylpropan-2-ol**.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Logical workflow for determining the physical properties of a chemical sample.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of **2-Cyclopropylpropan-2-ol**.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for small sample volumes.

- Apparatus: A small test tube, a thermometer, a capillary tube (sealed at one end), a heating block or oil bath, and a stirrer.
- Procedure:
 - Place a small amount (a few milliliters) of the liquid sample into the test tube.
 - Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.
 - Position the test tube in the heating block or oil bath.
 - Suspend a thermometer with the bulb just above the liquid surface to measure the vapor temperature.
 - Begin heating the apparatus slowly while gently stirring the liquid.
 - Observe for a continuous and rapid stream of bubbles emerging from the open end of the capillary tube.
 - The temperature at which a steady stream of bubbles is observed is recorded as the boiling point.
 - For accuracy, the atmospheric pressure should be recorded, as boiling point is pressure-dependent.

Density Measurement (Gravimetric Method)

This method relies on the precise measurement of the mass of a known volume of the liquid.

- Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance, and a thermostatically controlled water bath.
- Procedure:
 - Clean and dry the pycnometer thoroughly and record its empty mass (m_1).
 - Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
 - Place the pycnometer in a thermostatically controlled water bath to bring the liquid to a specific temperature (e.g., 20°C or 25°C).
 - Once the temperature has equilibrated, adjust the liquid volume to the pycnometer's calibration mark.
 - Dry the outside of the pycnometer and weigh it to determine the mass of the pycnometer and the liquid (m_2).
 - The mass of the liquid is calculated as ($m_2 - m_1$).
 - The density (ρ) is then calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: $\rho = (m_2 - m_1) / V$.

Refractive Index Measurement

The refractive index is a measure of how much light bends, or refracts, when it enters a substance.

- Apparatus: An Abbe refractometer, a constant temperature water bath, and a light source (typically a sodium D line source, 589.3 nm).
- Procedure:
 - Calibrate the refractometer using a standard substance with a known refractive index, such as distilled water.
 - Ensure the prism of the refractometer is clean and dry.

- Apply a few drops of the liquid sample onto the prism.
- Close the prism and allow the sample to spread evenly.
- Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (e.g., 20°C).
- Adjust the refractometer until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
- Read the refractive index value from the instrument's scale.

Melting Point Determination (Capillary Method)

Should **2-Cyclopropylpropan-2-ol** be a solid at room temperature or for the determination of its freezing point, this method is employed.

- Apparatus: A melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), and a thermometer.
- Procedure:
 - Finely powder a small amount of the solid sample.
 - Pack a small amount of the powdered sample into the bottom of a capillary tube.
 - Place the capillary tube into the heating block of the melting point apparatus.
 - Heat the sample rapidly at first, then slow the heating rate to 1-2°C per minute as the expected melting point is approached.
 - Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
 - Record the temperature at which the entire sample has completely melted (the end of the melting range).
 - A pure compound will have a sharp melting range of 1-2°C.

Solubility Determination

This protocol assesses the solubility of the compound in various solvents.

- Apparatus: A set of small test tubes, a vortex mixer (optional), and various solvents (e.g., water, ethanol, acetone, hexane, dichloromethane).
- Procedure:
 - Add approximately 1 mL of the chosen solvent to a test tube.
 - Add a small, measured amount of **2-Cyclopropylpropan-2-ol** (e.g., 10-20 mg for a solid or a few drops for a liquid) to the solvent.
 - Agitate the mixture vigorously (e.g., by flicking the test tube or using a vortex mixer) for a set period (e.g., 1-2 minutes).
 - Observe the mixture to determine if the solute has dissolved completely, is partially soluble, or is insoluble.
 - Record the results qualitatively (e.g., soluble, partially soluble, insoluble) for each solvent tested.
 - For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like GC or HPLC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Cyclopropyl-2-propanol | C₆H₁₂O | CID 301459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical properties of 2-Cyclopropylpropan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b035064#physical-properties-of-2-cyclopropylpropan-2-ol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com